molecular formula C8H9N5O2 B13532575 Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13532575
M. Wt: 207.19 g/mol
InChI Key: ZSSQFFZJIPCCKK-UHFFFAOYSA-N
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Description

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolo-pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazolo-pyrimidines .

Scientific Research Applications

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific molecular pathways makes it a valuable compound for therapeutic research .

Biological Activity

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H8N4O2C_8H_8N_4O_2 and features a triazole ring fused to a pyrimidine structure. The presence of functional groups such as an amino group and a carboxylate enhances its reactivity and solubility, making it a candidate for various pharmacological studies.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound show moderate antimicrobial effects against pathogenic bacteria and fungi. For instance, one study reported that specific derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Antiviral Activity : The compound has demonstrated potential in inhibiting viral polymerases. It has been specifically noted for its ability to disrupt the RNA polymerase heterodimerization in influenza viruses, which is crucial for viral replication .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, revealing promising results in terms of selective toxicity against cancer cells while sparing normal cells .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Efficient methods include one-step reactions involving 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones. These methods emphasize high yield and regioselectivity in the synthesis process .

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of this compound for their antimicrobial properties. The results showed that certain derivatives had significant activity against both gram-positive and gram-negative bacteria. The most active derivative exhibited an MIC comparable to established antibiotics like ciprofloxacin .

Case Study 2: Antiviral Mechanism

Another research focused on the antiviral mechanism of this compound against influenza A virus. Molecular docking studies revealed that it binds effectively to the PA-PB1 interface of the viral polymerase complex. The binding interactions were characterized by multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class along with their biological activities:

Compound NameStructureBiological Activity
5-Methyl-7-amino-[1,2,4]triazolo(1,5-a)pyrimidineStructureAntiviral
Ethyl 5-amino-1H-[1,2,4]triazole-3-carboxylateStructureAnticancer
Methyl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4H-[1,2,4]-triazolo(1,5-a)pyrimidineStructureAntimicrobial

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6(9)13-8(12-4)10-3-11-13/h3H,9H2,1-2H3

InChI Key

ZSSQFFZJIPCCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C(=O)OC)N

Origin of Product

United States

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